An In-depth Technical Guide to 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate (CAS No. 937602-37-4)
An In-depth Technical Guide to 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate (CAS No. 937602-37-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a fascinating heterocyclic compound that merges two pharmacologically significant moieties: a brominated thiophene ring and a reactive α-keto thiocyanate group. The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The thiocyanate group, on the other hand, is a versatile functional group known for its role in bioactive natural products and as a precursor for various sulfur-containing heterocycles.[3] This unique combination suggests that 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate could be a valuable building block for the synthesis of novel therapeutic agents or a subject of interest for biological screening in its own right.
This technical guide provides a comprehensive overview of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate, including a proposed synthetic pathway with a detailed experimental protocol, its physicochemical properties, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and development.
Synthetic Pathway and Experimental Protocol
The synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate can be logically approached in a two-step sequence starting from the commercially available 3-bromothiophene. The first step involves a Friedel-Crafts acylation to introduce the acetyl group at the 2-position of the thiophene ring, followed by an α-bromination of the resulting ketone. The final step is a nucleophilic substitution reaction with a thiocyanate salt.
Proposed Synthetic Scheme
Caption: Proposed three-step synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Bromo-2-thienyl)ethanone
This procedure is adapted from a known synthesis of 2-acetyl-3-bromothiophene.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to dry dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add a solution of acetyl chloride in CH₂Cl₂ to the cooled suspension over 30 minutes with vigorous stirring.
-
Addition of 3-Bromothiophene: After stirring for an additional hour at 0 °C, cool the reaction mixture further to -20 °C. Add a solution of 3-bromothiophene in CH₂Cl₂ dropwise over one hour, maintaining the temperature below -15 °C.[4]
-
Reaction and Quenching: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Carefully quench the reaction by pouring it onto crushed ice.
-
Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent like n-hexane to yield 1-(3-bromo-2-thienyl)ethanone as a solid.[4]
Step 2: Synthesis of 2-Bromo-1-(3-bromo-2-thienyl)ethanone
This is a general procedure for the α-bromination of a ketone.[5]
-
Reaction Setup: Dissolve 1-(3-bromo-2-thienyl)ethanone in a suitable solvent such as ethyl ether in a round-bottom flask.
-
Addition of Bromine: Add a stoichiometric amount of bromine dropwise to the solution while stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
Workup: Upon completion, wash the organic phase with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent in vacuo to obtain the crude 2-bromo-1-(3-bromo-2-thienyl)ethanone. This intermediate may be used in the next step without further purification or can be purified by recrystallization.
Step 3: Synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate
This step involves a nucleophilic substitution reaction.
-
Reaction Setup: Dissolve 2-bromo-1-(3-bromo-2-thienyl)ethanone in ethanol in a round-bottom flask.
-
Addition of Potassium Thiocyanate: Add a slight excess of potassium thiocyanate (KSCN) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(3-bromo-2-thienyl)-2-oxoethyl thiocyanate.
Physicochemical and Spectroscopic Properties
A summary of the known and expected properties of the target compound and its key intermediates is provided below.
| Property | 3-Bromothiophene | 1-(3-Bromo-2-thienyl)ethanone | 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate |
| CAS Number | 3140-93-0 | 5370-25-2 | 937602-37-4 |
| Molecular Formula | C₄H₃BrS | C₆H₅BrOS | C₇H₄BrNOS₂ |
| Molecular Weight | 163.04 g/mol | 205.07 g/mol | 262.15 g/mol |
| Appearance | Colorless to light yellow liquid | Yellow solid[4] | Solid |
| Melting Point | -10 °C | Not specified, but crystalline[4] | 99-100 °C |
| Boiling Point | 155-160 °C | Not specified | Not available |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in organic solvents | Likely soluble in polar organic solvents |
| ¹H NMR (Predicted) | Peaks in the aromatic region | Aromatic protons and a singlet for the methyl group | Aromatic protons and a singlet for the methylene group |
| ¹³C NMR (Predicted) | Four signals in the aromatic region | Signals for the thiophene ring, carbonyl carbon, and methyl carbon | Signals for the thiophene ring, carbonyl carbon, methylene carbon, and thiocyanate carbon |
| IR (Predicted) | C-H, C=C, C-S stretching | C=O stretching (~1670 cm⁻¹), C-H, C=C, C-S stretching | S-C≡N stretching (~2150 cm⁻¹), C=O stretching (~1680 cm⁻¹), C-H, C=C, C-S stretching |
Reactivity and Mechanistic Insights
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate possesses several reactive sites that can be exploited for further chemical transformations:
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The α-Keto Thiocyanate Moiety: This functional group is susceptible to nucleophilic attack at the carbonyl carbon. It can also undergo reactions at the methylene group, which is activated by the adjacent carbonyl group. The thiocyanate group itself can be a leaving group in substitution reactions or participate in cyclization reactions to form thiazole derivatives.[3]
-
The Bromothiophene Ring: The bromine atom on the thiophene ring can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), allowing for the introduction of a wide variety of substituents. This provides a powerful handle for library synthesis and structure-activity relationship (SAR) studies.
-
The Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating bromo and acyl groups will influence the position of further substitution.
Potential Applications in Drug Development
The structural features of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate suggest several promising avenues for research in drug discovery.
Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents, with some compounds exhibiting cytotoxicity against various cancer cell lines.[1][2][6][7] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression or the induction of apoptosis. The presence of the thiocyanate group could further enhance this activity, as some organic thiocyanates have also been reported to possess anticancer properties.
Antimicrobial and Anti-inflammatory Potential
The thiocyanate ion is a key component of the innate immune system, where it is converted by peroxidases to the antimicrobial agent hypothiocyanous acid (HOSCN).[8] Organic thiocyanates may mimic or modulate this activity. Furthermore, various thiophene derivatives have been investigated for their anti-inflammatory and antimicrobial activities.[4]
As a Synthetic Intermediate
The reactivity of the α-keto thiocyanate and the bromothiophene moieties makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]quinolines and polysubstituted 2-aminothiazoles, which are also known to have diverse biological activities.[3][9]
Caption: Potential research directions for 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate.
Safety and Handling
While specific toxicity data for 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is not available, it should be handled with care, assuming it is an irritant. The precursors, such as 3-bromothiophene and bromine, are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to note that some thiophene-containing drugs have been associated with toxicity, which is thought to arise from their metabolism by cytochrome P450 enzymes.[10]
Conclusion and Future Directions
2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a molecule with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. Future research should focus on the optimization of its synthesis, a thorough characterization of its spectroscopic properties, and a comprehensive evaluation of its biological activities, particularly in the areas of oncology and infectious diseases. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising scaffold.
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